B 193 Chemical Class Differentiation: Non-Peptide Scaffold vs. Peptide Analogs
B 193 is a non-peptide, small-molecule antagonist, representing a fundamentally different chemical class compared to peptide-based somatostatin antagonists like BIM-23056 or CYN 154806 [1]. This distinction is critical for drug development and in vivo studies where peptide liabilities (e.g., poor oral bioavailability, rapid proteolytic degradation, and limited blood-brain barrier penetration) are limiting factors [1].
| Evidence Dimension | Chemical Class |
|---|---|
| Target Compound Data | Non-peptide small molecule (tetrahydro-β-carboline derivative, MW ~475.5 g/mol) |
| Comparator Or Baseline | Peptide analogs (e.g., BIM-23056 is a linear octapeptide, MW ~1232.5 g/mol; CYN 154806 is a cyclic octapeptide) [2] |
| Quantified Difference | Non-peptide vs. Peptide structural class; ~2.6-fold lower molecular weight than BIM-23056 |
| Conditions | Structural and physicochemical property analysis |
Why This Matters
The non-peptide scaffold of B 193 is a critical differentiator for procurement when the research objective requires a molecule with potential for oral dosing, metabolic stability, or CNS penetration, which are not achievable with peptide-based somatostatin antagonists.
- [1] Poitout L, et al. Identification of potent non-peptide somatostatin antagonists with sst(3) selectivity. J Med Chem. 2001;44(18):2990-3000. View Source
- [2] MedChemExpress. CYN 154806 Product Datasheet. View Source
